(R)-3,4-Dihydro-2H-pyrano[2,3-b]pyridin-4-ol is a heterocyclic compound characterized by its unique fused pyran and pyridine ring structure. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry. The International Chemical Identifier (InChI) for this compound is InChI=1S/C8H9NO2/c10-7-2-4-11-8-1-3-9-5-6(7)8/h1,3,5,7,10H,2,4H2
and it has a molecular weight of 151.16 g/mol .
This compound falls under the category of heterocyclic organic compounds, specifically those containing both oxygen and nitrogen atoms in their structure. It is classified as a pyrano derivative, which is significant in various chemical and biological contexts. The compound can be sourced from several chemical suppliers and databases, including BenchChem and PubChem .
The synthesis of (R)-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol typically involves cyclization reactions of suitable precursors. One prevalent method includes the reaction of pyridine derivatives with dihydropyran in the presence of acid catalysts.
Key aspects of the synthesis include:
Industrial production may utilize continuous flow reactors to enhance efficiency and scalability .
The molecular structure of (R)-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol features a fused bicyclic system comprising a pyran ring and a pyridine ring. The hydroxyl group at position 4 contributes to its reactivity and biological properties.
Property | Value |
---|---|
Molecular Formula | C8H9NO2 |
Molecular Weight | 151.16 g/mol |
InChI Key | JLLHURQFNKRLRE-UHFFFAOYSA-N |
(R)-3,4-Dihydro-2H-pyrano[2,3-b]pyridin-4-ol can participate in various chemical reactions:
Common reagents and conditions for these reactions include:
The mechanism of action for (R)-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol involves its interaction with specific biological targets. It may inhibit certain enzymes or receptors, leading to various biological effects such as antimicrobial or anticancer activities. The precise pathways depend on the specific derivatives utilized and their respective applications .
(R)-3,4-Dihydro-2H-pyrano[2,3-b]pyridin-4-ol is typically a solid at room temperature with moderate solubility in organic solvents.
The compound exhibits stability under normal laboratory conditions but may undergo transformations under specific chemical environments (e.g., acidic or basic conditions). Its reactivity profile makes it suitable for further derivatization in synthetic organic chemistry .
(R)-3,4-Dihydro-2H-pyrano[2,3-b]pyridin-4-ol has several scientific applications:
This compound's multifaceted applications highlight its significance in both academic research and industrial contexts.
CAS No.: 13463-39-3
CAS No.: 55598-56-6
CAS No.:
CAS No.: 85252-29-5